molecular formula C19H21NO3 B2641448 [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate CAS No. 331460-52-7

[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate

Cat. No.: B2641448
CAS No.: 331460-52-7
M. Wt: 311.381
InChI Key: PECKCKSCGNVGAW-DEDYPNTBSA-N
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Description

[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate is an organic compound with the molecular formula C19H21NO3 It is characterized by the presence of a methoxyphenyl group, a methylideneamino linkage, and a dimethylpropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate typically involves the condensation of 4-methoxybenzaldehyde with 4-aminophenyl 2,2-dimethylpropanoate. This reaction is carried out under mild conditions, often in the presence of a suitable catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of a Schiff base intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The Schiff base linkage can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-[(4-methoxyphenyl)methylamino]phenyl 2,2-dimethylpropanoate.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological effects. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new medications.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy group and Schiff base linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 2-[(4-Methoxyphenyl)methylideneamino]-5-phenyl-3-furancarbonitrile

Uniqueness

Compared to similar compounds, [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate stands out due to its unique combination of functional groups. The presence of both a methoxy group and a dimethylpropanoate ester provides distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)18(21)23-17-11-7-15(8-12-17)20-13-14-5-9-16(22-4)10-6-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKCKSCGNVGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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